2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Description
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrazole moiety
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-10-9-13(19(21)22)17-18(10)8-7-16-15(20)11-5-4-6-12(23-2)14(11)24-3/h4-6,9H,7-8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQRCXJCAUSNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C(=CC=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 3-nitroacetophenone with hydrazine hydrate under acidic conditions.
Attachment of the Pyrazole to the Benzamide Core: The synthesized pyrazole derivative is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products
Reduction of Nitro Group: Formation of 2,3-dimethoxy-N-[2-(5-methyl-3-amino-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution of Methoxy Groups: Formation of derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups and the benzamide core may also play a role in modulating the compound’s activity by affecting its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may result in different biological activity.
2,3-dimethoxy-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the specific positioning of the nitro group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
